Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate
Description
Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound with a fused pyrrole-pyridine core. Its molecular formula is C₁₀H₁₀N₂O₂, molecular weight 190.20 g/mol, and CAS registry number 178896-76-9 . The compound is synthesized via reduction of ethyl cyano(3-nitropyridin-2-yl)acetate using iron powder in acetic acid under mild conditions (room temperature, 4–5 hours), followed by extraction and purification . Elemental analysis confirms its purity, with experimental values (C: 51.24%, H: 3.72%, N: 17.76%) closely matching theoretical calculations .
Properties
IUPAC Name |
ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOULCZNJMHBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Precursors and Reaction Pathways
The compound is typically synthesized from precursors such as 3-aminopyridine derivatives or pyrrole-containing intermediates . A common approach involves:
-
Functionalization of pyridine : Introducing amino and ester groups at strategic positions.
-
Cyclization : Facilitating ring closure via intramolecular reactions, often under acidic or basic conditions.
For example, reacting 3-amino-5-bromopyridine with ethyl propiolate in the presence of a palladium catalyst can yield the pyrrolopyridine core through a cascade coupling-cyclization mechanism.
Optimized Synthetic Routes
Trichloroacetyl Chloride-Mediated Esterification
A validated method involves trichloroacetyl chloride as a key reagent for forming the ester group during cyclization:
-
Precursor activation : Reacting pyrrole derivatives with trichloroacetyl chloride in anhydrous ether.
-
Alcoholysis : Treating the intermediate with ethanol to install the ethyl ester group.
-
Cyclization : Heating under reflux to promote ring closure.
This method achieves moderate yields (60–70%) and is scalable for industrial production.
Transition Metal-Catalyzed Approaches
Palladium and copper catalysts enable efficient cross-coupling reactions. A representative protocol includes:
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Pd(OAc)₂, PPh₃, K₂CO₃ | Suzuki coupling of boronic acid to pyridine | 85% |
| 2 | CuI, DMF, 110°C | Cyclization to form pyrrolopyridine | 78% |
This route emphasizes regioselectivity and avoids harsh conditions.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and purity . Key adjustments from lab-scale methods include:
-
Solvent recycling : Using toluene or DMF in closed-loop systems.
-
Catalyst recovery : Implementing filtration systems to reclaim Pd/C or Cu catalysts.
-
Continuous flow reactors : Enhancing reaction control and throughput.
A typical industrial setup achieves >90% purity with a cycle time of 12 hours.
Challenges and Solutions
Regiochemical Control
The position of the ester group is critical. Strategies to ensure 3-carboxylate specificity include:
-
Directed ortho-metalation : Using directing groups on pyridine to guide functionalization.
-
Protecting groups : Temporarily blocking reactive sites during synthesis.
Byproduct Formation
Common byproducts like pyrrolo[2,3-b]pyridine isomers are minimized via:
-
Temperature modulation : Maintaining 60–80°C during cyclization.
-
Additives : Employing LiCl or tetrabutylammonium bromide to suppress side reactions.
Emerging Methodologies
Recent advances explore photocatalytic cyclization and electrochemical synthesis . A 2024 study demonstrated visible-light-mediated cyclization using eosin Y as a photocatalyst, achieving 82% yield under ambient conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Trichloroacetyl chloride route | Scalable, low cost | Requires toxic reagents | 60–70% |
| Transition metal-catalyzed | High regioselectivity | Catalyst expense | 75–85% |
| Photocatalytic | Mild conditions | Limited scalability | 70–82% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Group Variations
a) Methyl 1H-Pyrrolo[3,2-b]pyridine-3-carboxylate
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- CAS : 952800-39-4
- Key Differences : Replacing the ethyl ester with a methyl group reduces molecular weight by ~14 g/mol. This analog is commercially available (e.g., CymitQuimica) at lower prices compared to the ethyl variant, with 1g priced at €115 .
- Synthesis : Similar to the ethyl derivative but uses methylating agents during esterification .
b) Ethyl 1H-Pyrrolo[3,2-c]pyridine-3-carboxylate
- Molecular Formula : C₁₀H₁₀N₂O₂
- CAS : 1799421-01-4
Substituent Modifications
a) Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Molecular Formula : C₁₀H₉ClN₂O₂
- CAS : 800401-62-1
- Key Differences : A chlorine atom at position 5 increases molecular weight to 224.65 g/mol and enhances electrophilic reactivity, making it useful in cross-coupling reactions .
b) Ethyl 7-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Molecular Formula : C₁₁H₁₁ClN₂O₂
- Molecular Weight : 238.67 g/mol
- CAS : 1434141-73-7
c) Ethyl 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Ring Fusion Isomers
a) Ethyl 1H-Pyrrolo[2,3-b]pyridine-2-carboxylate
- CAS : 221675-35-0
- Similarity Score : 0.64 (vs. target compound)
- Key Differences : The pyrrolo-pyridine ring fusion changes from [3,2-b] to [2,3-b], altering the spatial arrangement of nitrogen atoms and hydrogen-bonding capabilities .
b) Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate
Research and Application Insights
- Pharmaceutical Relevance : Substituted pyrrolo-pyridines, including the target compound, are highlighted in patents for kinase inhibition and anticancer applications . For example, ethyl 6-bromo derivatives (CAS 1234616-09-1) serve as intermediates in synthesizing kinase inhibitors .
- Reactivity Trends : The ethyl ester group in the target compound offers a balance between stability and reactivity, whereas methyl esters are more labile under basic conditions . Chloro and bromo substituents enhance halogen-bonding interactions in target-protein binding .
Biological Activity
Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of pyrrolo-pyridine derivatives. Its molecular formula is C₁₁H₁₃N₃O₂, and it has a molecular weight of approximately 203.24 g/mol. The structure features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active compounds.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs and suggests potential applications in pharmacotherapy .
- Anticancer Properties : Similar compounds have shown promise as anticancer agents. Preliminary studies indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines .
- Neuropharmacological Potential : The ability of this compound to cross the blood-brain barrier positions it as a candidate for neuropharmacological applications, potentially aiding in the treatment of neurological disorders .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:
- Cytochrome P450 Inhibition : The compound binds to the active site of CYP1A2, inhibiting its activity. This interaction has been characterized using kinetic assays and molecular docking studies .
- FGFR Interaction : Research indicates that similar pyrrolo-pyridine derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell signaling related to proliferation and survival . this compound may share this mechanism due to structural similarities with known FGFR inhibitors.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Lung Cancer | 20 | Cell cycle arrest |
| Colon Cancer | 18 | Inhibition of proliferation |
These findings suggest that further investigation into its anticancer potential is warranted .
Case Study 2: Neuropharmacological Effects
Research has indicated that derivatives of pyrrolo-pyridine can exhibit neuroprotective effects. This compound's ability to penetrate the blood-brain barrier could be leveraged for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate, and how can its purity be validated?
- Methodology : The compound is typically synthesized via coupling reactions. For example, ethyl esters of pyrrolo-pyridine derivatives are formed by reacting carboxylate precursors with ethyl chloroformate under basic conditions. Post-synthesis, purity is validated using HPLC (>95%) and characterized via H NMR (e.g., δ 1.32 ppm for ethyl CH, δ 4.27 ppm for ethyl CH) and ESI-MS (e.g., m/z 339.3 for related analogs) .
Q. How does the electronic environment of the pyrrolo-pyridine core influence reactivity in functionalization reactions?
- Methodology : The electron-rich pyrrolo[3,2-b]pyridine system directs electrophilic substitution to the C-5 position. Computational studies (DFT calculations) and experimental data (e.g., regioselective bromination at C-5) support this trend. Reactivity can be modulated by ester substituents, as seen in analogs like Mthis compound, where the ester group stabilizes intermediates via resonance .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : H NMR and C NMR are critical for confirming the ester moiety (e.g., ethyl group signals) and aromatic protons. ESI-MS provides molecular weight validation, while X-ray crystallography (e.g., C–C bond length analysis, mean 0.005 Å) resolves structural ambiguities in derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives under catalytic conditions?
- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) improves yields (up to 45–60%) in derivatives. Solvent optimization (e.g., DMF vs. THF) and microwave-assisted synthesis reduce reaction times from hours to minutes. For example, microwave irradiation at 150°C for 15 minutes increased yields by 20% in similar heterocycles .
Q. What strategies resolve contradictions in biological activity data for pyrrolo-pyridine derivatives?
- Methodology : Activity discrepancies (e.g., coagulation factor Xa inhibition) arise from substituent effects. Systematic SAR studies show that electron-withdrawing groups (e.g., –CF) at C-6 enhance inhibitory potency (IC < 50 nM). Conflicting data may stem from assay conditions (e.g., thrombin vs. factor Xa specificity), requiring orthogonal validation via crystallography or SPR binding assays .
Q. How do structural analogs like Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate differ in reactivity and applications?
- Methodology : Positional isomerism (e.g., [3,2-b] vs. [3,2-c] pyridine fusion) alters π-conjugation and redox properties. Cyclic voltammetry shows a 0.3 V shift in oxidation potentials between analogs. The [3,2-c] derivative exhibits stronger fluorescence (λ 450 nm), making it suitable for imaging probes, while [3,2-b] derivatives prioritize pharmacological applications .
Q. What multicomponent reactions enable rapid diversification of the pyrrolo-pyridine scaffold?
- Methodology : Four-component reactions (e.g., indane-1,3-dione, aldehydes, ethyl acetoacetate, ammonium acetate) generate complex hybrids like ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-indeno[1,2-b]pyridine-3-carboxylate. Piperidine catalysis (10 mol%) and solvent-free conditions improve atom economy (yields >70%) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
